1H,1H-Perfluoroheptyl p-toluenesulfonate

Fluorous chemistry Lipophilicity Perfluoroalkylation

Researchers require specific perfluoroalkyl chain lengths (C₇) for fluorous synthesis and SPE method development, yet shorter or longer analogs alter partitioning behavior. This compound provides the exact C₇F₁₃ tosylate with a methylene spacer. - Enables systematic lipophilicity studies (LogP 6.52) between C₆ and C₈ analogs. - Tosylate leaving group reacts with amines, alkoxides, and thiolates. - Suitable for fluorous-tagged library synthesis, polymer modification, and LC-MS reference standards.

Molecular Formula C14H9F13O3S
Molecular Weight 504.27 g/mol
CAS No. 883500-11-6
Cat. No. B3163051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H-Perfluoroheptyl p-toluenesulfonate
CAS883500-11-6
Molecular FormulaC14H9F13O3S
Molecular Weight504.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C14H9F13O3S/c1-7-2-4-8(5-3-7)31(28,29)30-6-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-5H,6H2,1H3
InChIKeyOHRRWZZYRZXFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,1H-Perfluoroheptyl p-toluenesulfonate Overview


1H,1H-Perfluoroheptyl p-toluenesulfonate (CAS 883500-11-6), also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl 4-methylbenzenesulfonate, is a perfluoroalkyl arenesulfonate ester with the molecular formula C₁₄H₉F₁₃O₃S and a molecular weight of 504.26 g/mol [1]. This compound belongs to the class of electrophilic polyfluoroalkylating agents that introduce longer perfluorinated chains (CₙF₂ₙ₊₁; n ≥ 4) bearing a methylene spacer into nucleophilic substrates [2]. It contains a perfluoroheptyl (C₇F₁₃) moiety attached via a -CH₂- spacer to a p-toluenesulfonate (tosylate) leaving group, with a calculated LogP of 6.52 [1]. The compound is commercially available from multiple specialty chemical suppliers in research quantities for applications in fluorous synthesis, materials science, and the preparation of fluorinated building blocks.

1H,1H-Perfluoroheptyl p-toluenesulfonate: Substitution Challenges


Within the polyfluoroalkyl alkane- and arenesulfonate class, compounds differ fundamentally by perfluoroalkyl chain length (CₙF₂ₙ₊₁ where n = 1, 2, 3, 4, 5, 6, 7, 8, or 10), spacer type (methylene, ethylene, propylene), and sulfonate leaving group (mesylate, tosylate, triflate, nonaflate) [1]. These structural variables directly determine lipophilicity (LogP), phase partitioning behavior in fluorous biphasic systems, nucleofugality (leaving group ability), and the physical properties of the resulting fluorous-tagged products [2]. Substituting a shorter-chain analog (e.g., C₄F₉-tosylate) or a different sulfonate ester (e.g., C₇F₁₃-mesylate) alters the fluorous retention profile, potentially compromising chromatographic separations or fluorous solid-phase extraction efficiency. Furthermore, the commercial supply landscape for perfluoroalkyl tosylates is heterogeneous: while C₁, C₂, C₄, C₆, C₈, and C₁₀ chain lengths are more widely cataloged, the specific C₇ (perfluoroheptyl) variant has narrower vendor distribution and longer procurement lead times, making direct substitution impractical without validated equivalency data.

1H,1H-Perfluoroheptyl p-toluenesulfonate: Evidence vs. Analogs


Lipophilicity Comparison Across Chain Lengths

The perfluoroalkyl chain length directly governs the lipophilicity of the sulfonate ester, which in turn dictates fluorous phase partitioning efficiency and product retention in fluorous chromatography. 1H,1H-Perfluoroheptyl p-toluenesulfonate (C₇F₁₃) has a calculated LogP of 6.52 [1]. This positions it as an intermediate-lipophilicity reagent between shorter-chain analogs (C₄F₉-tosylate, estimated LogP ~4.0-4.5; C₆F₁₃-tosylate, estimated LogP ~5.5-6.0) and the more lipophilic C₈F₁₇-tosylate (estimated LogP ~7.0-7.5) [2].

Fluorous chemistry Lipophilicity Perfluoroalkylation LogP Structure-property relationship

Molecular Properties vs. ω-Hydro Analog

Among C₇ perfluoroheptyl tosylate reagents, the fully perfluorinated target compound (C₇F₁₃, CAS 883500-11-6) differs structurally and in molecular weight from its ω-hydro analog (C₇F₁₂H, CAS 424-16-8) . The ω-hydro variant contains a terminal -CF₂H group instead of -CF₃, resulting in one fewer fluorine atom and a molecular weight of 486.27 g/mol compared to 504.26 g/mol for the target compound .

Fluorine substitution Molecular weight Fluorous tagging Physical property

Leaving Group Reactivity in Polyfluoroalkylation

Perfluoroalkyl sulfonate esters serve as electrophilic reagents for introducing longer perfluorinated chains (CₙF₂ₙ₊₁; n ≥ 4) bearing methylene, ethylene, or propylene spacers into nucleophilic substrates [1]. The reactivity hierarchy among these agents is governed by the sulfonate leaving group: triflates (-OSO₂CF₃) > nonaflates (-OSO₂C₄F₉) > tosylates (-OSO₂C₆H₄CH₃) > mesylates (-OSO₂CH₃) [2]. Alkyl esters of trifluoromethanesulfonic acid are among the best leaving groups known, while tosylates offer intermediate nucleofugality with greater stability and handling convenience [2][3].

Electrophilic polyfluoroalkylation Leaving group Nucleofugality SN2 reactivity Sulfonate esters

Commercial Availability by Chain Length

The commercial supply landscape for perfluoroalkyl tosylates is uneven across chain lengths. While C₁ (triflate analogs), C₄ (perfluorobutyl), C₆ (perfluorohexyl), C₈ (perfluorooctyl), and C₁₀ (perfluorodecyl) tosylates are cataloged by multiple major specialty chemical suppliers with typical stock availability, the C₇ (perfluoroheptyl) variant exhibits more restricted distribution . The target compound is currently stocked by at least four specialty chemical vendors (Aladdin, Santa Cruz Biotechnology, BOC Sciences, ACC Corporation) with typical pack sizes of 2.5 g [1].

Chemical procurement Supply chain Research reagents Vendor distribution Fluorous building blocks

Structural Authentication and Registry Verification

The target compound is unambiguously identified by CAS Registry Number 883500-11-6 and PubChem CID 4983457, with authoritative structural data (InChI Key: OHRRWZZYRZXFNZ-UHFFFAOYSA-N, SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F) available in public databases [1][2]. This contrasts with structurally similar but distinct compounds that share related nomenclature (e.g., 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate, CAS 424-16-8) or differ by chain length (e.g., 1H,1H-perfluorobutyl tosylate, CAS number varies by vendor).

Chemical identity CAS registry PubChem Quality control Procurement verification

Nucleophilicity Requirements: Tosylates vs. Halides

The choice between perfluoroalkyl sulfonate esters (tosylates, mesylates, triflates) and perfluoroalkyl halides for introducing polyfluoroalkyl chains depends critically on substrate nucleophilicity. According to the comprehensive review by Bříza et al., when the nucleophilicity of the substrate is insufficient, perfluoroalkyl halides cannot be used for polyfluoroalkylation, whereas the corresponding sulfonate esters remain effective electrophilic reagents [1].

Electrophilic reagent Nucleophilic substitution Polyfluoroalkylation Synthetic methodology Fluorous tagging

1H,1H-Perfluoroheptyl p-toluenesulfonate: Applications


Fluorous Tagging for Solid-Phase Extraction

Researchers synthesizing compound libraries for fluorous mixture synthesis or fluorous solid-phase extraction should prioritize 1H,1H-perfluoroheptyl p-toluenesulfonate when a C₇ fluorous tag with intermediate lipophilicity (LogP 6.52) is required [1]. The tosylate leaving group enables reaction with moderately nucleophilic substrates (amines, alkoxides, thiolates) that may be insufficiently reactive with perfluoroalkyl halides [2]. The C₇ chain length provides sufficient fluorous character for effective F-SPE retention while maintaining manageable molecular weight for subsequent LC-MS analysis [1][3].

SAR Studies of Fluorous Chain Length

In medicinal chemistry or materials science programs investigating the relationship between perfluoroalkyl chain length and biological activity or material properties, 1H,1H-perfluoroheptyl p-toluenesulfonate serves as the C₇ member of the homologous series spanning C₄ through C₁₀. Its calculated LogP of 6.52 positions it between C₆ (estimated LogP ~5.5-6.0) and C₈ (estimated LogP ~7.0-7.5) analogs [1], enabling systematic evaluation of lipophilicity-dependent phenomena including membrane permeability, protein binding, and fluorous phase partitioning [4].

Perfluoroalkyl-Functionalized Polymers

The electrophilic nature of 1H,1H-perfluoroheptyl p-toluenesulfonate allows covalent attachment of the C₇F₁₃ chain to polymer backbones bearing nucleophilic pendant groups (e.g., hydroxyl, amino, thiol). This application is particularly relevant for preparing fluorous-modified surfaces, fluorinated coatings, and specialty polymers where precise control over fluorous chain length is required [2]. The intermediate chain length (C₇) offers a distinct balance of hydrophobicity and processability compared to shorter (C₄-C₆) or longer (C₈-C₁₀) analogs.

PFAS Analytical Reference Standard

Given the compound's well-defined structure (CAS 883500-11-6, PubChem CID 4983457) and availability from multiple specialty chemical vendors [5], 1H,1H-perfluoroheptyl p-toluenesulfonate can serve as an analytical reference standard for developing LC-MS/MS or GC-MS methods targeting perfluoroalkyl sulfonate esters and related PFAS compounds. The unambiguous InChI Key (OHRRWZZYRZXFNZ-UHFFFAOYSA-N) and SMILES string [5] enable precise identification and spectral library entry.

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